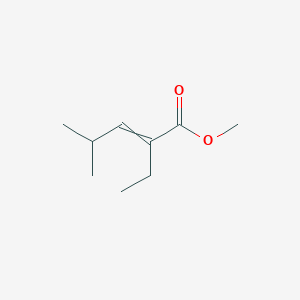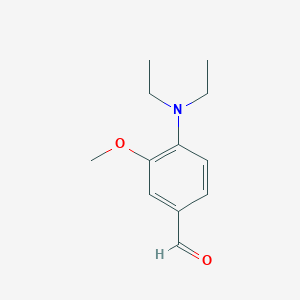
1-Ethyl-3-(3-methoxy-1,2-benzothiazol-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3-(3-methoxy-1,2-benzothiazol-5-yl)urea is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound has a unique structure that combines the benzothiazole ring with a urea moiety, making it an interesting subject for various scientific studies.
Métodos De Preparación
The synthesis of 1-ethyl-3-(3-methoxy-1,2-benzothiazol-5-yl)urea typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-methoxy-1,2-benzothiazole.
Ethylation: The benzothiazole derivative is then ethylated using ethyl iodide in the presence of a base such as potassium carbonate.
Urea Formation: The ethylated product is reacted with an isocyanate to form the urea derivative.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-Ethyl-3-(3-methoxy-1,2-benzothiazol-5-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Ethyl-3-(3-methoxy-1,2-benzothiazol-5-yl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it useful in biological studies.
Medicine: Due to its unique structure, it is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1-ethyl-3-(3-methoxy-1,2-benzothiazol-5-yl)urea involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with enzymes and receptors, leading to inhibition or activation of biological processes. The urea moiety can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
1-Ethyl-3-(3-methoxy-1,2-benzothiazol-5-yl)urea can be compared with other benzothiazole derivatives such as:
2-Amino-6-methoxybenzothiazole: Known for its antimicrobial properties.
2-Mercaptobenzothiazole: Widely used in the rubber industry as a vulcanization accelerator.
6-Nitrobenzothiazole: Studied for its anticancer activities.
The uniqueness of this compound lies in its combination of the benzothiazole ring with a urea moiety, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
104121-57-5 |
|---|---|
Fórmula molecular |
C11H13N3O2S |
Peso molecular |
251.31 g/mol |
Nombre IUPAC |
1-ethyl-3-(3-methoxy-1,2-benzothiazol-5-yl)urea |
InChI |
InChI=1S/C11H13N3O2S/c1-3-12-11(15)13-7-4-5-9-8(6-7)10(16-2)14-17-9/h4-6H,3H2,1-2H3,(H2,12,13,15) |
Clave InChI |
NQJNGPJKFOULKM-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)NC1=CC2=C(C=C1)SN=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


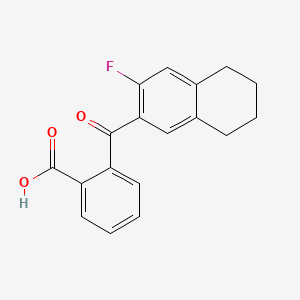
![2,4-Bis[(aziridine-1-carbonyl)amino]butanoic acid](/img/structure/B14343795.png)
![2-Methyl-4-[2-(4-nitrophenoxy)ethyl]-1,3-thiazole](/img/structure/B14343803.png)
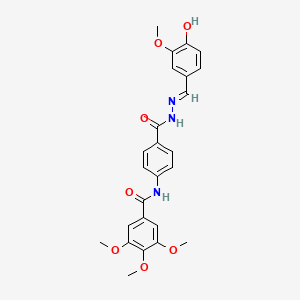

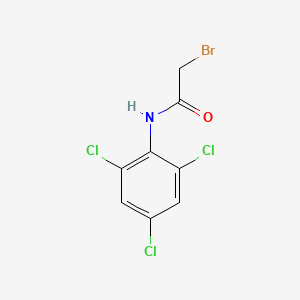

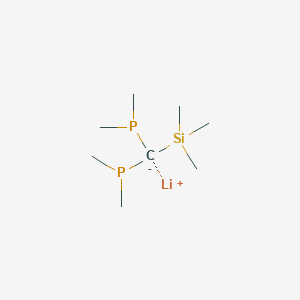
![1-(4-Bromophenyl)-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B14343853.png)

